(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indolin-1-yl, thioacetamide, and benzo[d]thiazol-2(3H)-ylidene groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present in its structure. For example, the thioacetamide group could potentially undergo hydrolysis, while the indolin-1-yl and benzo[d]thiazol-2(3H)-ylidene groups could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the thioacetamide group could make the compound polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
Crystal Structure Analysis
Research by Galushchinskiy et al. (2017) on the crystal structures of similar compounds reveals insights into the molecular configuration and potential interaction mechanisms with biological targets. These structural analyses could inform the design of related compounds with enhanced biological activities or specific interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Applications
Debnath and Ganguly (2015) synthesized and evaluated a series of compounds for their antimicrobial activities, demonstrating that structural analogs of the specified compound may possess antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Activity
Havrylyuk et al. (2010) explored the antitumor potential of compounds with a benzothiazole moiety, indicating that derivatives of the compound could be explored for anticancer properties. Some of the compounds they studied showed activity against a range of cancer cell lines, hinting at the therapeutic potential of related structures (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Novel Synthesis Approaches
Kobayashi et al. (2007) detailed a synthetic route for related compounds, which could provide a foundation for the development of new synthetic strategies aimed at enhancing the efficacy or reducing the toxicity of similar molecules (Kobayashi, Hashimoto, Shiokawa, Morikawa, & Konishi, 2007).
Future Directions
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-23-17-8-7-15(27-2)11-18(17)29-21(23)22-19(25)12-28-13-20(26)24-10-9-14-5-3-4-6-16(14)24/h3-8,11H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQVTZWOWHSRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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